molecular formula C21H22FN3O4 B2545801 N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide CAS No. 1172574-99-0

N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Cat. No. B2545801
CAS RN: 1172574-99-0
M. Wt: 399.422
InChI Key: BYIDKGRUBOVQIC-UHFFFAOYSA-N
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Description

The compound "N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of diketones with hydrazines or semicarbazides. For instance, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was achieved by reacting 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with semicarbazide . Similarly, the synthesis of 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide was performed by reacting 4,4'-difluoro chalcone with semicarbazide hydrochloride . These methods often yield good to excellent yields and allow for the introduction of various substituents on the pyrazole core, which can significantly influence the biological activity of the compounds.

Molecular Structure Analysis

The molecular structures of pyrazole derivatives are often confirmed by single-crystal X-ray diffraction studies. For example, the crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was determined to crystallize in the triclinic crystal system with the space group P-1 . The crystal packing of these compounds is typically stabilized by hydrogen bonding interactions, such as N–H⋯O and C–H⋯O bonds, as well as π-interactions like C–H⋯π and π⋯π stacking .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be influenced by the substituents attached to the pyrazole ring. For instance, the presence of electron-donating or electron-withdrawing groups can affect the electrophilic and nucleophilic regions of the molecule, which in turn can influence the compound's ability to participate in various chemical reactions . The intermolecular interactions, such as hydrogen bonding and π-interactions, also play a crucial role in the reactivity and stability of these compounds in the solid state .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability, solubility, and optical properties, are important for their potential application as pharmaceuticals. For example, the compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C . Theoretical calculations, such as DFT, are often employed to predict the electronic structure and to identify electrophilic and nucleophilic regions on the molecular surface, which are crucial for understanding the interaction of these compounds with biological targets . Additionally, the nonlinear optical properties of these compounds can be investigated to explore their potential in material science applications .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of pyrazole derivatives, including those with dimethoxyphenyl groups, has been explored for the development of compounds with potential pharmacological activities. For instance, the synthesis, crystal structure, and Hirshfeld surface analysis of pyrazole derivatives have been documented, providing insights into the molecular and crystal structures that could be relevant for designing compounds with desired properties (Prabhuswamy et al., 2016).

Anticancer Activity

  • Analogues of pyrazole carboxamide have been synthesized and evaluated for their anticancer activities. For example, compounds with a 4-fluorophenyl group and dimethoxy substitution have been screened against various cancer cell lines, showing promising activity in specific cases (Ahsan, 2012).

Anti-inflammatory and Anticonvulsant Activities

  • Novel pyrazole derivatives have been synthesized as potential anti-inflammatory agents with minimal ulcerogenic activity. This suggests the potential therapeutic applications of such compounds in treating inflammation without the common side effects associated with traditional anti-inflammatory drugs (El‐Hawash & El-Mallah, 1998).
  • Additionally, pyrazole carboxamide analogues have been investigated for their anticonvulsant activity, offering a basis for the development of new treatments for epilepsy and related disorders (Ahsan et al., 2013).

Antimicrobial and Antitubercular Activities

  • The design, synthesis, and evaluation of carboxamide derivatives have extended to antimicrobial and antitubercular activities, indicating the versatility of pyrazole compounds in addressing various infectious diseases (Bodige et al., 2020).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4/c1-4-11-29-19-13-25(16-8-5-14(22)6-9-16)24-20(19)21(26)23-15-7-10-17(27-2)18(12-15)28-3/h5-10,12-13H,4,11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIDKGRUBOVQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

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